molecular formula C8H6BrNO4 B1630403 Methyl 3-bromo-5-nitrobenzoate CAS No. 6307-87-5

Methyl 3-bromo-5-nitrobenzoate

Cat. No. B1630403
CAS RN: 6307-87-5
M. Wt: 260.04 g/mol
InChI Key: DDJCZBFPZLYREP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-nitrobenzoate is a chemical compound with the molecular formula C8H6BrNO4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Methyl 3-bromo-5-nitrobenzoate consists of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms . The exact mass is 258.94802 g/mol .


Physical And Chemical Properties Analysis

Methyl 3-bromo-5-nitrobenzoate has a density of 1.7±0.1 g/cm3, a boiling point of 326.0±22.0 °C at 760 mmHg, and a flash point of 151.0±22.3 °C . It has a molar refractivity of 52.3±0.3 cm3, a polar surface area of 72 Å2, and a molar volume of 155.4±3.0 cm3 .

Scientific Research Applications

Synthesis of Chemical Compounds

Detection of Genotoxic Impurities

In pharmaceutical research, particularly in the study of drug impurities, methyl 3-bromo-5-nitrobenzoate plays a role. Kishore Gaddam et al. (2020) developed a method for detecting potential genotoxic impurities, including methyl 3-bromo-5-nitrobenzoate, in the drug substance lenalidomide (Gaddam et al., 2020).

Chemical Reaction Studies

The compound has been used in various studies to understand chemical reactions better. For instance, J. Cooper and R. M. Scrowston (1972) investigated the nitration of benzo[b]thiophen derivatives involving 3-bromo-2-methylbenzo[b]thiophen to understand the outcomes of such reactions (Cooper & Scrowston, 1972).

Solubility and Chemical Properties

Studies like those conducted by Erin Hart et al. (2017) involve the determination of Abraham model solute descriptors for related compounds, aiding in understanding the solubility and chemical behavior of these compounds in various solvents (Hart et al., 2017).

Development of Green Chemistry Processes

Methyl 3-bromo-5-nitrobenzoate has also been involved in developing environmentally friendly chemical processes. Wen-yi Mei et al. (2018) highlighted its use in a green nitration process, emphasizing high substrate selectivity and control over the reaction rate (Mei et al., 2018).

Safety And Hazards

When handling Methyl 3-bromo-5-nitrobenzoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek medical attention .

properties

IUPAC Name

methyl 3-bromo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJCZBFPZLYREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286229
Record name methyl 3-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-nitrobenzoate

CAS RN

6307-87-5
Record name 6307-87-5
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Record name methyl 3-bromo-5-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-5-nitrobenzoate
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Synthesis routes and methods I

Procedure details

A solution of 3-bromo-5-nitrobenzoic acid (15.4 g, 62.6 mmol) in methanol (120 mL) and sulfuric acid (1.7 mL, 31 mmol) was heated to reflux overnight. After cooling to 0° C. for 0.5 h, the precipitated solid was filtered to give the desired product as a white solid (15.5 g, 95%). LCMS for C8H7BrNO4 (M+H)+: m/z=260.0, 262.0.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

To an ice cold solution of 3-bromo-5-nitro-benzoic acid (D5) (2.5 g, 10 mmol, 1 equiv) in MeOH (25 ml) was added SOCl2 (1 ml, 15 mmol, 1.5 equiv) dropwise. The resulting solution was allowed to warm to room temperature and was then stirred at 60° C. for 3 h, cooled to room temperature and concentrated in vacuo. The residue was dissolved in AcOEt and the organic layer was washed with saturated aqueous NaHCO3 solution, dried over MgSO4 and concentrated in vacuo to give 3-bromo-5-nitro-benzoic acid methyl ester (D11) (2.6 g, 100%) as a yellow solid. RT=3.22 min
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-5-nitro-benzoic acid (D5) (22.3 g, 90.6 mmol, 1 equiv) in MeOH (300 ml) at 0° C. was added SOCl2 (7.9 ml, 108 mmol, 1.2 equiv) dropwise. The resulting solution was stirred at reflux for 4 hours then cooled to room temperature and concentrated in vacuo. The residue was diluted with AcOEt, washed twice with 2N aqueous NaOH solution and once with brine, dried over MgSO4 and concentrated in vacuo to give 3-bromo-5-nitro-benzoic acid methyl ester (D11) (22.1 g, 94%) as a pale brown solid. RT=3.18 min
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of methyl 3-nitrobenzoate (122 g, 674 mmol), silver sulphate (100 g, 320.7 mmol) and concentrated sulfuric acid (750 mL) was stirred mechanically and heated at 90° C. To this mixture was added bromine (37 mL), dropwise, over 2 h. The reaction was stirred another hour, cooled and filtered. The filtrate was mixed with 2 L water and 1 Kg crushed ice. The solid was filtered and dried to afford a mixture of the desired methyl ester and free acid hydrolysis product. The mixture was taken up into methanol (1 L), treated with 10 drops concentrated sulfuric acid and refluxed for 12 h. The reaction mixture was allowed to cool and the crystals that were deposited were collected and dried in a desiccator to afford 126 g (72% yield) of methyl 3-bromo-5-nitrobenzoate (EX-119A): 1H NMR (300 MHz, CDCl3) δ 8.65 (s, 1 H), 8.44 (s, 1 H), 8.37 (s, 1 H), 3.94 (s, 3H).
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Prepared according to Procedure S using 3-bromo-5-nitrobenzoic acid (5.0 g, 20.32 mmol), potassium carbonate (5.62 g, 40.6 mmol), DMF (55 mL), and methyl iodide (2.54 mL, 40.6 mmol) to afford methyl 3-bromo-5-nitrobenzoate as an orange amorphous solid. Mass Spectrum (ESI) m/e=261.1 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
S Nishiyama, K Urushibara, H Masu, I Azumaya… - Chirality, 2015 - Wiley Online Library
… 3-Bromo-5-nitrobenzoic acid (5) was esterified in acidic methanol to give methyl 3-bromo-5-nitrobenzoate (6), whose nitro group was converted to acetamide by reduction followed by …
Number of citations: 3 onlinelibrary.wiley.com
H Kakuta, I Azumaya, H Masu, M Matsumura… - Tetrahedron, 2010 - Elsevier
… 3-nitrobenzoate (9) in the presence of silver sulfate and sulfuric acid, followed by the esterification of the partially formed benzoic acid moiety, afforded methyl 3-bromo-5-nitrobenzoate (…
Number of citations: 19 www.sciencedirect.com
P Nordeman, S Estrada, LR Odell, M Larhed… - Nuclear Medicine and …, 2014 - Elsevier
Introduction The enzyme β-secretase 1 (BACE-1) is associated with the catalytic cleavage of amyloid precursor protein (APP) which leads to the production of amyloid-β, an …
Number of citations: 19 www.sciencedirect.com
P Garczarek, J Janczak, J Zoń - Journal of Molecular Structure, 2013 - Elsevier
A new heterotopic phosphonic acid, 3-amino-5-(dihydroxyphosphoryl)benzoic acid (1) has been synthesized and obtained in the crystalline form. Second multifunctional phosphonic …
Number of citations: 11 www.sciencedirect.com
K Takagi, S Sugimoto, R Yamakado… - The Journal of Organic …, 2011 - ACS Publications
… For methyl 3-bromo-5-nitrobenzoate (1), (20) to a MeOH (15 mL) solution of 3-bromo-5-nitrobenzoic acid (0.25 g, 1.0 mmol) (21) was added SOCl 2 (0.11 mL, 1.5 mmol) at 0 C. After the …
Number of citations: 22 pubs.acs.org
EL Elliott - 2008 - search.proquest.com
… The synthesis of the H-series (endo position unsubstituted) tetrafluoroborate salt begins with the base catalyzed transesterification of methyl 3-bromo-5-nitrobenzoate to the tri(ethylene …
Number of citations: 0 search.proquest.com
H Xie, W Xu, J Liang, Y Liu, C Zhuo, X Zou, W Luo… - Bioorganic …, 2023 - Elsevier
… Methyl 3-bromo-5-nitrobenzoate 4 (548.2 mg, 2 mmol, 1.0 equiv) and ammonium chloride (534.9 mg, 10 mmol, 5.0 equiv) were dissolved in water/methanol mixtures (6 mL, H 2 O:CH 3 …
Number of citations: 2 www.sciencedirect.com
G Tang, W Wang, X Wang, K Ding, SFC Ngan… - European Journal of …, 2023 - Elsevier
EGFR signaling is involved in multiple cellular processes including cell proliferation, differentiation and development, making this protein kinase one of the most valuable drug targets …
Number of citations: 3 www.sciencedirect.com
R Padilla-Salinas, L Sun, R Anderson… - The Journal of …, 2019 - ACS Publications
Cyclic guanosine monophosphate–adenosine monophosphate (GMP-AMP) (cGAS), a cytosolic DNA sensor, plays an important role in the type I interferon response. DNA from either …
Number of citations: 47 pubs.acs.org
AS Shetty - 1996 - search.proquest.com
… Bromination of commercially available methyl 3-nitrobenzoate using dibromoisocyanuric acid (DBI) in concentrated sulfuric acid readily afforded methyl 3bromo-5-nitrobenzoate (22).…
Number of citations: 2 search.proquest.com

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